7-(4-bromophenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-bromophenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 7-(4-bromophenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, phenylboronic acid, and trimethoxybenzene . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-bromophenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it useful in biochemical studies.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response . By binding to these targets, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include those with the pyrrolo[2,3-d]pyrimidine core and various substituted phenyl groups. Examples include:
- 5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 4-(4-(4-bromophenyl)-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine These compounds share structural similarities but differ in their specific substituents, leading to variations in their biological activities and potential applications. The uniqueness of 7-(4-bromophenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific combination of substituents, which confer distinct biological properties and potential therapeutic benefits.
Properties
Molecular Formula |
C27H23BrN4O3 |
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Molecular Weight |
531.4 g/mol |
IUPAC Name |
7-(4-bromophenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H23BrN4O3/c1-33-22-13-19(14-23(34-2)25(22)35-3)31-26-24-21(17-7-5-4-6-8-17)15-32(27(24)30-16-29-26)20-11-9-18(28)10-12-20/h4-16H,1-3H3,(H,29,30,31) |
InChI Key |
CHRJTHVXMRZKPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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